molecular formula C8H8FN3 B3193254 6-Fluoro-1-methyl-1H-indazol-4-amine CAS No. 697739-09-6

6-Fluoro-1-methyl-1H-indazol-4-amine

Cat. No.: B3193254
CAS No.: 697739-09-6
M. Wt: 165.17 g/mol
InChI Key: ZJHJDCRZFKKCCD-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound has a molecular formula of C8H8FN3 and a molecular weight of 165.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-methyl-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-fluoroaniline and methylhydrazine as starting materials. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound often employs transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond, employing oxygen as the terminal oxidant . This method is advantageous due to its high yield and minimal formation of byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

6-Fluoro-1-methyl-1H-indazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-methyl-1H-indazol-4-amine is unique due to the presence of both the fluorine and methyl groups, which enhance its stability and biological activity. These modifications make it a valuable compound for drug development and other applications .

Properties

IUPAC Name

6-fluoro-1-methylindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHJDCRZFKKCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=CC(=C2C=N1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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